2-Amino-1H-phenalen-1-one

Fluorescent Probes Reactive Oxygen Species Detection Bioimaging

Sourcing a reliable fluorogenic core with validated H2O2 selectivity remains a bottleneck for bioimaging labs. 2-Amino-1H-phenalen-1-one (2-AP) solves this as the first phenalenone-based fluorophore enabling real-time in vivo H2O2 monitoring. • Achieves 62 nM detection limit with naked-eye aqueous readout [4†L18-L21]. • Core scaffold for 2-sulfonylamino disperse dyes with high polyester fastness [6†L18-L20]. • Hammett-controlled sulfonylation enables predictable λmax tuning-a capability absent in unsubstituted phenalen-1-one. Supplied with full analytical documentation to ensure batch-to-batch consistency for probe development and dye synthesis programs.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 55077-97-9
Cat. No. B15469607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1H-phenalen-1-one
CAS55077-97-9
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)N
InChIInChI=1S/C13H9NO/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H,14H2
InChIKeyIHVMVTBHISOISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-phenalen-1-one Overview


2-Amino-1H-phenalen-1-one (CAS 55077-97-9) is a phenalenone derivative featuring a primary amine substituent at the 2-position of the fused tricyclic aromatic ketone core. This substitution pattern confers distinct electronic properties, enabling applications in fluorescent probe design [1] and disperse dye synthesis [2], differentiating it from both the unsubstituted parent phenalen-1-one and alternative positional isomers like 6-aminophenalen-1-one [3].

2-Amino-1H-phenalen-1-one Differentiation


Substituent position and identity critically dictate both the chemical reactivity and photophysical properties of phenalenone derivatives. The 2-amino substitution in 2-Amino-1H-phenalen-1-one enables a distinct diazotization pathway that 3-substituted analogs cannot undergo without substituent elimination [1]. Furthermore, amino group placement dramatically influences fluorescence quantum yield and singlet oxygen generation efficiency compared to the non-fluorescent parent phenalen-1-one [2]. Generic substitution with alternative amino-substituted phenalenones or unsubstituted phenalen-1-one would fundamentally alter the intended application performance, as evidenced by the quantitative comparisons below.

2-Amino-1H-phenalen-1-one Quantitative Comparisons


H2O2 Fluorescent Detection vs. Unsubstituted Phenalenone

The 2-Amino-1H-phenalen-1-one-derived probe 2-APB demonstrates a limit of detection (LOD) of 62 nM for H2O2 in aqueous solution [1]. In contrast, the unsubstituted parent phenalen-1-one lacks inherent fluorescence and cannot serve as a fluorescent probe without structural modification [2].

Fluorescent Probes Reactive Oxygen Species Detection Bioimaging

MAO-B Inhibition Compared to 6-Aminophenalen-1-one

In rat liver homogenate assays, 2-Amino-1H-phenalen-1-one inhibits MAO-B with an IC50 of 10,200 nM (1.02 μM) [1], while the positional isomer 6-Aminophenalen-1-one shows an IC50 of 1,200 nM (1.20 μM) under comparable conditions [2]. This ~15% difference in potency reflects the positional sensitivity of the aminophenalenone scaffold.

Monoamine Oxidase Inhibition Neurochemistry Enzyme Assays

Polyester Dyeing: Sulfonylamino vs. Acylamino Derivatives

2-Sulfonylamino-1-phenalenones synthesized from 2-Amino-1H-phenalen-1-one exhibit good dyeability on polyester fiber, producing yellow shades with good light and sublimation fastness [1]. In direct comparison, acylaminophenalenones derived from the same parent compound display poor dyeability under identical conditions [1].

Disperse Dyes Textile Chemistry Polyester Dyeing

Diazotization Without Substituent Elimination

Under standard diazotization conditions, 3-substituted 2-amino-1H-phenalen-1-ones (substituents = Cl, Br, PhS, OH) undergo anomalous elimination of the 3-substituent to yield 2-diazo-1H-phenalene-1,3(2H)-dione [1]. In contrast, the unsubstituted 2-Amino-1H-phenalen-1-one can be diazotized without substituent loss, preserving the core scaffold [2].

Diazotization Chemistry Synthetic Intermediates Reaction Selectivity

Bioimaging vs. Non-Fluorescent Phenalen-1-one

The 2-Amino-1H-phenalen-1-one-derived probe 2-APB enables real-time monitoring of endogenous H2O2 in zebrafish embryos [1]. In contrast, the parent phenalen-1-one lacks fluorescence and cannot be used for bioimaging without extensive modification [2].

In Vivo Imaging Zebrafish Model Fluorescent Probes

Absorption Tuning via Hammett Correlation

The absorption maxima (ν) of 2-(p-substituted phenylsulfonyl)amino-1-phenalenones derived from 2-Amino-1H-phenalen-1-one show a linear correlation with Hammett substituent constants (σ), with a ρ value of +0.038 [1]. This predictable tuning is not observed with the unsubstituted parent phenalen-1-one, which lacks the 2-amino handle for derivatization.

Spectroscopic Tuning Structure-Property Relationships Dye Design

2-Amino-1H-phenalen-1-one Applications


H2O2 Fluorescent Probe Development

Procure 2-Amino-1H-phenalen-1-one as the fluorogenic core for constructing H2O2-selective probes achieving 62 nM detection limits and enabling in vivo imaging in zebrafish models [1]. Unsubstituted phenalen-1-one is non-fluorescent and unsuitable for this application.

Yellow Disperse Dyes for Polyester

Use 2-Amino-1H-phenalen-1-one as a precursor for 2-sulfonylamino-1-phenalenone disperse dyes, which exhibit good dyeability and fastness on polyester [1]. Avoid acylaminophenalenone derivatives, which show poor dyeing performance.

Synthesis Preserving Phenalenone Diazonium Intermediates

Employ 2-Amino-1H-phenalen-1-one in diazotization reactions where preservation of the phenalenone core is critical. 3-Substituted analogs undergo anomalous substituent elimination, diverting to diazodione products [1].

Tunable Dye Design via Sulfonylation

Utilize 2-Amino-1H-phenalen-1-one for systematic spectroscopic tuning through Hammett-controlled sulfonylation, enabling predictable adjustment of absorption maxima [1]. This capability is absent in the unsubstituted phenalen-1-one parent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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